

(1H-indazol-3-yl)methanol molecular weight and formula

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Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

Cat. No.: B1299801

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Technical Guide: (1H-indazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(1H-indazol-3-yl)methanol**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed synthetic protocol, and outlines experimental procedures for evaluating its potential biological activities, particularly as a kinase inhibitor and an anti-inflammatory agent.

Core Molecular Data

(1H-indazol-3-yl)methanol is a derivative of indazole, a bicyclic aromatic heterocycle. Its structure is characterized by a methanol group substituted at the 3-position of the 1H-indazole core.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
IUPAC Name	(1H-indazol-3-yl)methanol	
CAS Number	64132-13-4	

Synthesis of (1H-indazol-3-yl)methanol

The synthesis of **(1H-indazol-3-yl)methanol** can be achieved through a two-step process starting from 1H-indazole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the resulting ester to the corresponding primary alcohol.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This procedure is adapted from the synthesis of 1H-indazole-3-carboxylic acid derivatives.^[2]

- **Reaction Setup:** In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in ethanol.
- **Acid Catalysis:** Add a catalytic amount of concentrated sulfuric acid to the solution.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1H-indazole-3-carboxylate.

Step 2: Reduction of Ethyl 1H-indazole-3-carboxylate to **(1H-indazol-3-yl)methanol**

This step utilizes a standard lithium aluminum hydride (LAH) reduction of an ester to a primary alcohol.^{[3][4][5][6][7]}

- **Reaction Setup:** In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH_4) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran

(THF) in a round-bottom flask equipped with a reflux condenser.

- **Addition of Ester:** Cool the LAH suspension to 0 °C in an ice bath. Dissolve ethyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension with stirring.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).
- **Quenching:** Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.
- **Filtration and Extraction:** Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.
- **Purification:** Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **(1H-indazol-3-yl)methanol**. The product can be further purified by column chromatography on silica gel.

Biological Activity and Experimental Evaluation

The indazole scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition and anti-inflammatory effects.

[8][9][10][11][12] **(1H-indazol-3-yl)methanol**, as a member of this class, is a candidate for evaluation in these areas.

In Vitro Kinase Inhibitor Screening

A common method to screen for kinase inhibitors is to measure the amount of ADP produced in a kinase reaction. The following is a generalized protocol for a luminescence-based kinase assay.[13][14][15]

Experimental Protocol:

- **Reagent Preparation:**
 - Prepare a stock solution of **(1H-indazol-3-yl)methanol** in dimethyl sulfoxide (DMSO).

- Prepare serial dilutions of the test compound in kinase buffer.
- Prepare a solution of the target kinase in kinase buffer.
- Prepare a solution of the kinase substrate and ATP in kinase buffer.
- Kinase Reaction:
 - In the wells of a microplate, add the kinase solution.
 - Add the serially diluted **(1H-indazol-3-yl)methanol** or DMSO (for control).
 - Incubate at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding the substrate/ATP mixture.
 - Incubate at room temperature for a defined period (e.g., 60 minutes).
- ADP Detection:
 - Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.
 - Add a detection reagent that converts ADP to ATP and uses the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal.
- Data Analysis:
 - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
 - Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
 - Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-Inflammatory Activity Assay: Nitric Oxide Inhibition

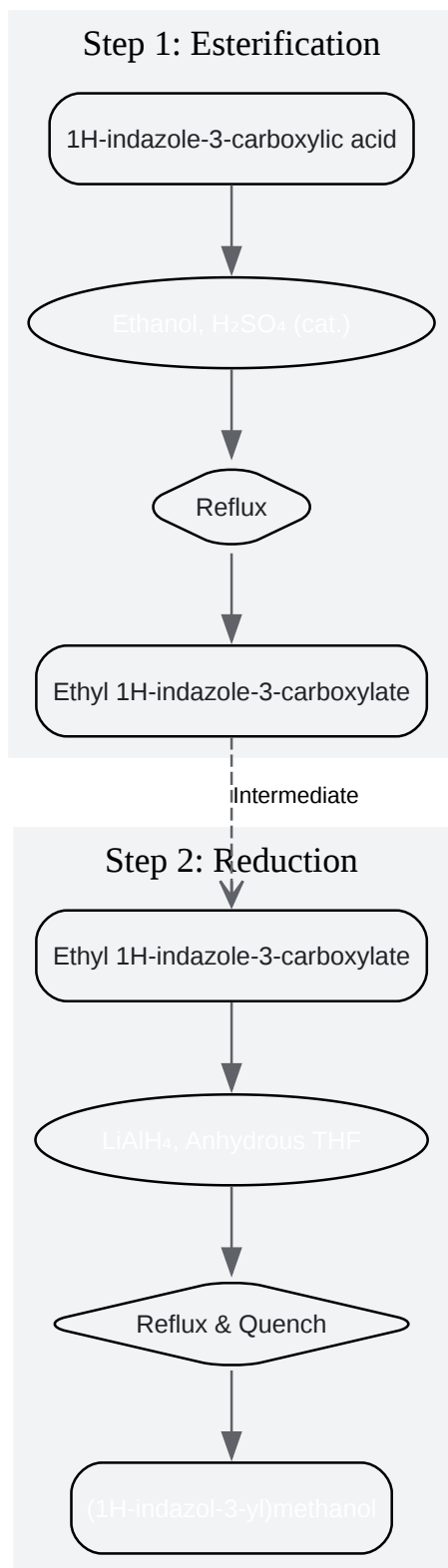
The anti-inflammatory potential of **(1H-indazol-3-yl)methanol** can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Experimental Protocol:

- Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment:
 - Prepare various concentrations of **(1H-indazol-3-yl)methanol** in a serum-free medium.
 - Pre-treat the cells with the different concentrations of the test compound for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
- Nitrite Measurement (Griess Assay):
 - Collect the cell culture supernatant.
 - Mix the supernatant with an equal volume of Griess reagent.
 - Incubate at room temperature for 10-15 minutes to allow for color development.
- Data Analysis:
 - Measure the absorbance at approximately 540 nm using a microplate reader.
 - Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.
 - Determine the inhibitory effect of **(1H-indazol-3-yl)methanol** on NO production.

Visualized Workflows and Pathways

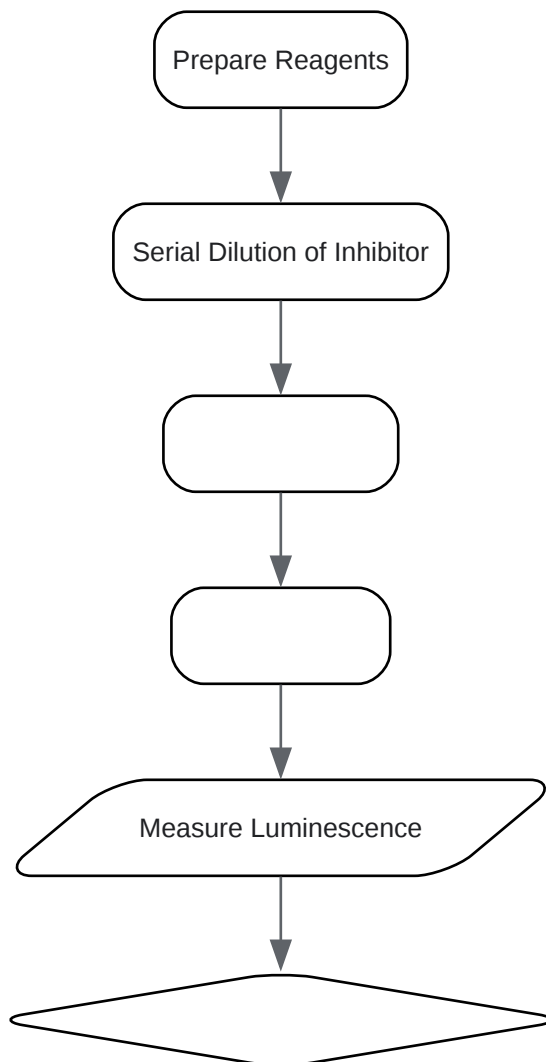
Synthesis Workflow



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Caption: Synthetic pathway for (1H-indazol-3-yl)methanol.

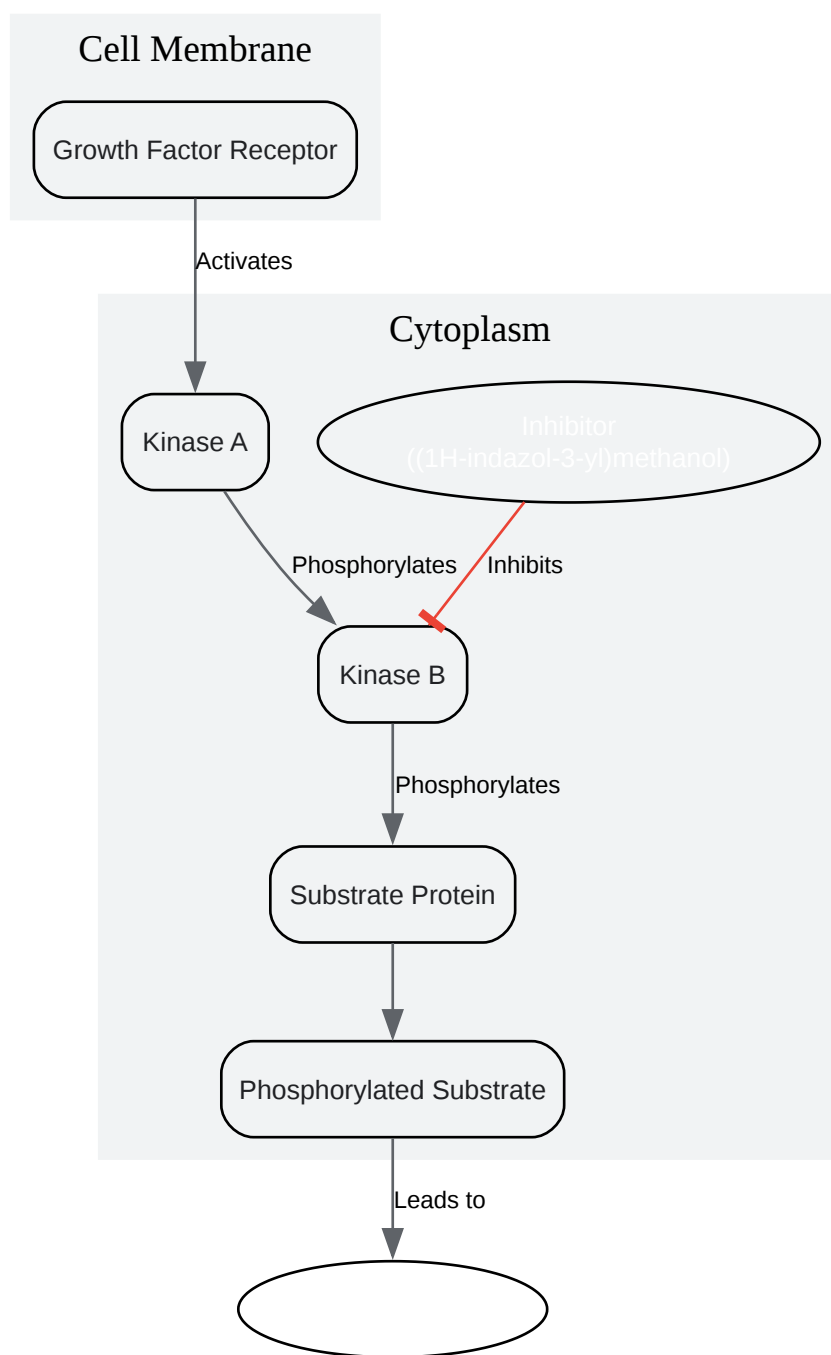
In Vitro Kinase Assay Workflow



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Caption: Workflow for in vitro kinase inhibitor screening.

Representative Kinase Signaling Pathway



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Caption: Inhibition of a generic kinase signaling pathway.

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